Ikshusterol 3-O-glucoside
Overview
Description
Ikshusterol 3-O-glucoside is a chemical compound with the molecular formula C35H58O6. It is a type of steroidal glycoside, which means it consists of a steroid molecule linked to a sugar molecule. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Ikshusterol 3-O-glucoside primarily targets Phospholipase A2 (PLA2) . PLA2 is an enzyme that plays a crucial role in the metabolism of phospholipids, leading to the production of arachidonic acid, a precursor of many important bioactive lipids.
Mode of Action
This compound interacts with PLA2, inhibiting its activity . This interaction prevents the conversion of phospholipids into arachidonic acid, thereby reducing the production of bioactive lipids that are derived from arachidonic acid.
Biochemical Pathways
By inhibiting PLA2, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of various bioactive lipids, including prostaglandins and leukotrienes, which play key roles in inflammation and other physiological processes.
Pharmacokinetics
It is known that the compound is stable under various storage conditions . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The inhibition of PLA2 by this compound leads to a decrease in the production of bioactive lipids derived from arachidonic acid . This can result in reduced inflammation and other effects associated with these lipids.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature and storage conditions . The compound’s action and efficacy can also be influenced by factors such as the concentration of the compound and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
Ikshusterol 3-O-beta-D-glucopyraside plays a significant role in biochemical reactions, particularly those involving enzyme inhibition and activation. One of the key interactions of Ikshusterol 3-O-beta-D-glucopyraside is with phospholipase A2 (PLA2), an enzyme involved in the hydrolysis of phospholipids. Ikshusterol 3-O-beta-D-glucopyraside inhibits PLA2 activity, which can have downstream effects on inflammatory processes . Additionally, Ikshusterol 3-O-beta-D-glucopyraside interacts with various proteins and biomolecules, influencing their function and stability.
Cellular Effects
Ikshusterol 3-O-beta-D-glucopyraside has been shown to affect various types of cells and cellular processes. In skeletal muscle cells, Ikshusterol 3-O-beta-D-glucopyraside stimulates glucose utilization by enhancing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane . This effect is mediated through the PI-3K/AKT signaling pathway, which is crucial for glucose uptake and metabolism. Furthermore, Ikshusterol 3-O-beta-D-glucopyraside influences gene expression by modulating the activity of estrogen receptors, leading to changes in the expression of estrogen-regulated genes .
Molecular Mechanism
The molecular mechanism of Ikshusterol 3-O-beta-D-glucopyraside involves its interaction with specific biomolecules and enzymes. Ikshusterol 3-O-beta-D-glucopyraside binds to estrogen receptors, particularly ERβ, through hydrophobic interactions and hydrogen bonding . This binding activates the estrogen response element (ERE)-mediated transcription, leading to changes in gene expression. Additionally, Ikshusterol 3-O-beta-D-glucopyraside inhibits PLA2 by binding to its active site, preventing the hydrolysis of phospholipids . These interactions highlight the compound’s ability to modulate enzyme activity and gene expression at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ikshusterol 3-O-beta-D-glucopyraside have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over prolonged exposure to light and heat . Long-term studies have shown that Ikshusterol 3-O-beta-D-glucopyraside maintains its ability to stimulate glucose uptake in skeletal muscle cells over extended periods, indicating sustained efficacy . The degradation of the compound can lead to a reduction in its inhibitory effects on PLA2 over time .
Dosage Effects in Animal Models
The effects of Ikshusterol 3-O-beta-D-glucopyraside vary with different dosages in animal models. At low to moderate doses, Ikshusterol 3-O-beta-D-glucopyraside has been shown to enhance glucose utilization and improve metabolic parameters without significant adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ikshusterol 3-O-beta-D-glucopyraside is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound inhibits PLA2, which plays a crucial role in the release of arachidonic acid from phospholipids . This inhibition can affect the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. Additionally, Ikshusterol 3-O-beta-D-glucopyraside influences glucose metabolism by enhancing the translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake .
Transport and Distribution
Within cells and tissues, Ikshusterol 3-O-beta-D-glucopyraside is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with glucose transporters, facilitating its uptake into cells . Once inside the cell, Ikshusterol 3-O-beta-D-glucopyraside can accumulate in specific compartments, such as the endoplasmic reticulum and the Golgi apparatus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Ikshusterol 3-O-beta-D-glucopyraside is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum and the Golgi apparatus, where it interacts with enzymes and proteins involved in lipid and glucose metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct Ikshusterol 3-O-beta-D-glucopyraside to these compartments. The presence of Ikshusterol 3-O-beta-D-glucopyraside in these organelles allows it to modulate key biochemical pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ikshusterol 3-O-glucoside typically involves the glycosylation of ikshusterol with a suitable glucopyranosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures to produce the compound in large quantities. These methods are often preferred due to their sustainability and cost-effectiveness compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Ikshusterol 3-O-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the steroidal backbone, potentially altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its versatility in chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound
Scientific Research Applications
Ikshusterol 3-O-glucoside has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a valuable intermediate in organic chemistry.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in managing diabetes and other metabolic disorders.
Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals, as well as in the formulation of cosmetic products.
Comparison with Similar Compounds
Ikshusterol 3-O-glucoside can be compared with other similar compounds, such as beta-sitosterol-3-O-beta-D-glucopyranoside. Both compounds are steroidal glycosides and share similar structural features. this compound is unique in its specific biological activities and potential therapeutic applications. Other similar compounds include:
Beta-sitosterol-3-O-beta-D-glucopyranoside: Known for its estrogenic properties and ability to stimulate glucose utilization in skeletal muscle cells.
Stigmasterol-3-O-beta-D-glucopyranoside: Studied for its anti-inflammatory and antioxidant activities.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O7/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-29-26(13-15-35(24,25)6)34(5)14-12-23(16-22(34)17-27(29)37)41-33-32(40)31(39)30(38)28(18-36)42-33/h17,19-21,23-33,36-40H,7-16,18H2,1-6H3/t20-,21-,23+,24-,25+,26+,27-,28-,29+,30-,31+,32-,33-,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVAKQVYNLPUBL-MSLCHGNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204652 | |
Record name | (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501204652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112137-81-2 | |
Record name | (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112137-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501204652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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